molecular formula C7H5BClFO3 B1426162 4-Chloro-2-fluoro-3-formylphenylboronic acid CAS No. 1451393-44-4

4-Chloro-2-fluoro-3-formylphenylboronic acid

Cat. No. B1426162
M. Wt: 202.38 g/mol
InChI Key: AMEOCAKEWZXMRO-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-formylphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of 4-Chloro-2-fluoro-3-formylphenylboronic acid involves several steps. The starting material is often 4-Bromobenzaldehyde, which undergoes acetalization to give 1-bromo-4-(diethoxymethyl)benzene. The formation of the Grignard compound with magnesium requires 1,2-dibromoethane and activation with ultrasound. Reaction with tri-n-butyl borate leads to the protected aryl boronic ester which gives after acidic work-up the target product .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-fluoro-3-formylphenylboronic acid is represented by the formula C7H5BClFO3 .


Chemical Reactions Analysis

4-Chloro-2-fluoro-3-formylphenylboronic acid can be used as a reactant in various chemical reactions. For instance, it can be used in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives via reaction with MIDA, followed by Suzuki reaction with halides or amination with amines .


Physical And Chemical Properties Analysis

4-Chloro-2-fluoro-3-formylphenylboronic acid is a solid substance with a molecular weight of 202.38 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Antifungal Activity

4-Chloro-2-fluoro-3-formylphenylboronic acid and its isomers demonstrate significant antifungal activity. Research has shown these compounds to be effective against various fungal strains like Aspergillus, Fusarium, Penicillium, and Candida. The position of the fluorine substituent and tautomeric equilibrium to benzoxaborole forms were found to influence their antifungal potency (Borys et al., 2019).

Spectroscopic and Adsorption Studies

Studies using infrared, Raman, and surface-enhanced Raman spectroscopy (SERS) have been conducted on fluoro and formyl analogues of phenylboronic acids, including 4-Chloro-2-fluoro-3-formylphenylboronic acid. These studies are essential for understanding the adsorption mechanisms and molecular interactions of these compounds, which is crucial for various applications in material science and chemistry (Piergies et al., 2013).

Structural and Tautomeric Equilibria

Research has been done on the synthesis, molecular, and crystal structures of fluoro-substituted 2-formylphenylboronic acids. This includes the study of their tautomeric equilibrium and the effect of fluorine position on their properties. These studies are vital for the development of new compounds with specific structural and chemical properties (Kowalska et al., 2016).

Fluorescence Quenching Mechanism

The fluorescence quenching of related boronic acid derivatives has been studied, which helps in understanding the photophysical properties of these compounds. This research is important for applications in sensing technologies and molecular imaging (Geethanjali et al., 2015).

Safety And Hazards

The safety information for 4-Chloro-2-fluoro-3-formylphenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

In terms of future directions, 4-Chloro-2-fluoro-3-formylphenylboronic acid could be used in the preparation of novel biologically active terphenyls . It also has potential applications in the synthesis of N-(biarylsulfonyl) a-amino acids as MMP-12 inhibitors using a genetic algorithm .

properties

IUPAC Name

(4-chloro-2-fluoro-3-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClFO3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEOCAKEWZXMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)C=O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501223549
Record name Boronic acid, B-(4-chloro-2-fluoro-3-formylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-3-formylphenylboronic acid

CAS RN

1451393-44-4
Record name Boronic acid, B-(4-chloro-2-fluoro-3-formylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(4-chloro-2-fluoro-3-formylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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